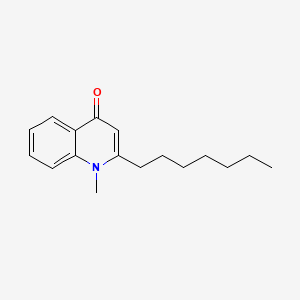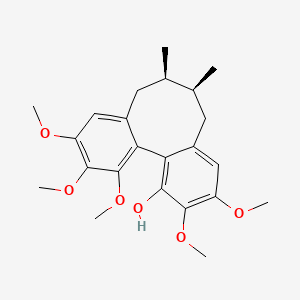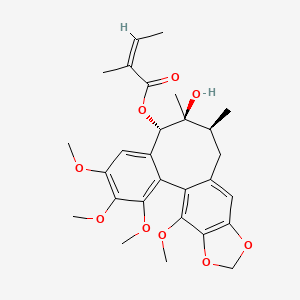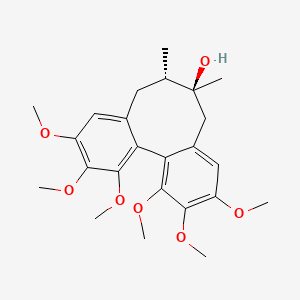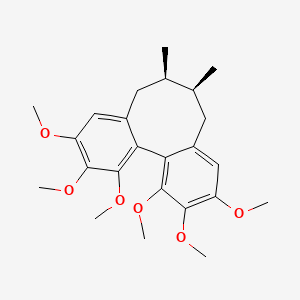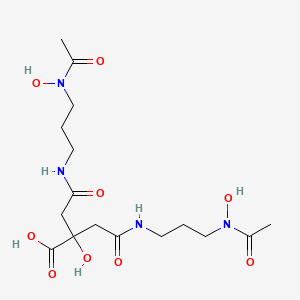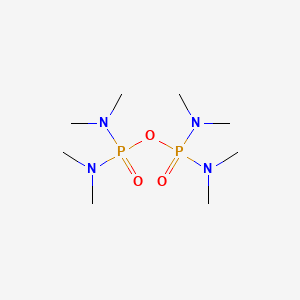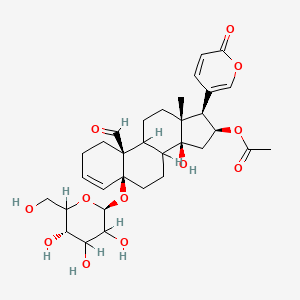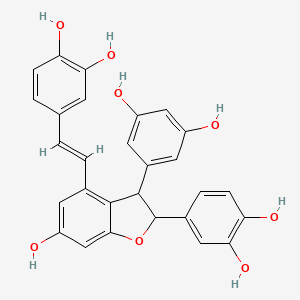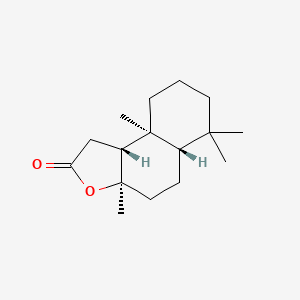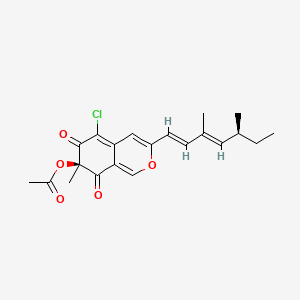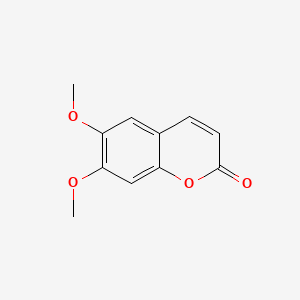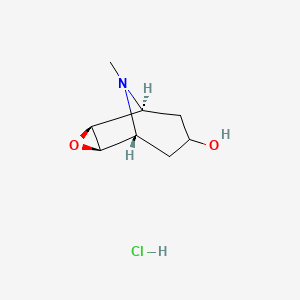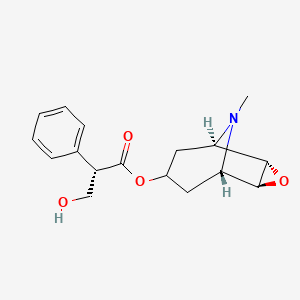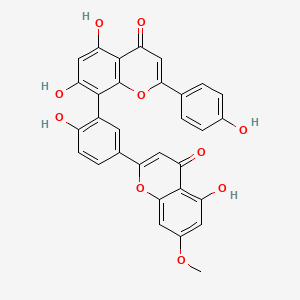
Sequoiaflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sequoiaflavone is a biflavone isolated from Ginkgo biloba . It is also known by other synonyms such as Brakerin, LF2646, IdB-1028, LF-2646, IdB 1028, LF 2646 .
Synthesis Analysis
The synthesis of flavones, including Sequoiaflavone, generally involves a two-step process . The first step is the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides . The second step is the intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . This process provides access to the core structure of flavones .Molecular Structure Analysis
Sequoiaflavone has a molecular formula of C31H20O10 . Its average mass is 552.484 Da and its monoisotopic mass is 552.105652 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of flavones like Sequoiaflavone have been well-developed . Various ortho-acylations of phenols have been achieved using transition metals . For the cyclodehydrogenation step, different methods have been studied, including the use of InCl3/SiO2, FeCl3·6H2O/MeOH, and CuI/ionic liquids .Physical And Chemical Properties Analysis
Sequoiaflavone is a powder . Its exact physical and chemical properties are not explicitly mentioned in the search results.Safety And Hazards
Direcciones Futuras
Sequoiaflavone has shown potential as an anticancer and chemopreventive agent . It was found to be a potent inhibitor in an ECOD assay . Furthermore, derivatives of amentoflavone, a compound structurally similar to Sequoiaflavone, have shown significant activity against the main protease of SARS-CoV-2 . This suggests potential future directions for the use of Sequoiaflavone in medical research and drug development .
Propiedades
Número CAS |
21763-71-3 |
|---|---|
Nombre del producto |
Sequoiaflavone |
Fórmula molecular |
C31H20O10 |
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C31H20O10/c1-39-17-9-20(34)29-23(37)12-26(40-27(29)10-17)15-4-7-19(33)18(8-15)28-21(35)11-22(36)30-24(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 |
Clave InChI |
TYUMAYSMJLPFAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
SMILES canónico |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
Apariencia |
Solid powder |
Otros números CAS |
21763-71-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Brakerin; Sequoiaflavone; IdB-1028; IdB 1028; LF-2646; LF 2646; LF2646; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



